1-(4-戊基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

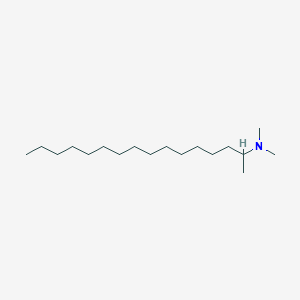

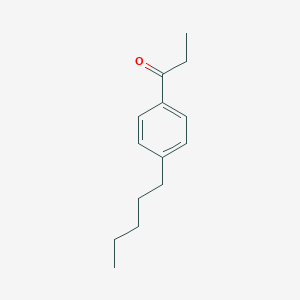

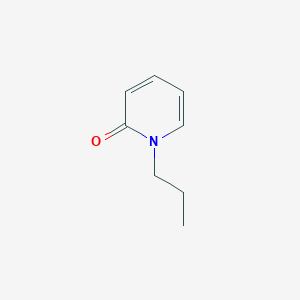

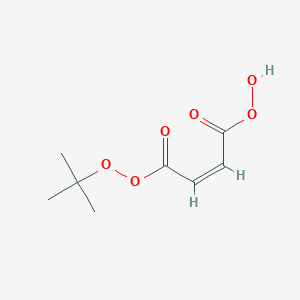

1-(4-Pentylphenyl)propan-1-one, also known as 1-(4-Pentylphenyl)propan-1-one, is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Pentylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pentylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构分析和计算研究

涉及类似于1-(4-戊基苯基)丙酮的化合物的研究包括结构和计算研究。例如,具有结构相似性的卡西酮已通过FTIR、UV-Vis和NMR光谱法以及单晶X射线衍射进行了表征。这些技术有助于理解这类化合物的分子结构和性质 (Nycz et al., 2011)。

化学反应动力学

对相关化合物(如1-戊基自由基)的分解和分子内H-转移异构化反应的研究,为在不同温度和压力下理解化学反应动力学提供了见解。这些知识对于理解反应机制和开发新的合成方法至关重要 (Awan et al., 2012)。

光诱导反应性

与1-(4-戊基苯基)丙酮结构相关的化合物,如1,5-二苯基戊-1,4-二炔-3-酮(DPD)的光诱导反应性是一个研究领域。研究这些化合物在光解作用下的行为有助于发展自由基聚合和其他光化学过程 (Rosspeintner et al., 2009)。

晶体学和光谱学

对与1-(4-戊基苯基)丙酮在化学上相似的卡西酮衍生物的晶体结构和光谱特性也是广泛研究的课题。这些研究有助于识别和理解这些化合物的物理性质 (Kuś等,2016)。

Hirshfeld表面研究

应用于与1-(4-戊基苯基)丙酮结构相关的香豆素衍生物的Hirshfeld表面分析。这种分析有助于量化分子间相互作用并理解这些化合物的分子性质 (Salian et al., 2018)。

液晶研究

液晶研究涉及类似化合物衍生的液晶,突显了分子结构对液晶性质的影响,如降低熔点和相变。这项研究对于在显示技术和其他应用中开发新材料至关重要 (Booth et al., 1993)。

生物修复研究

生物修复研究,如利用来自Fusarium incarnatum的漆酶降解双酚A,为酶系统的环境应用提供了见解。这项研究对于开发有效的方法从环境中去除危险物质至关重要 (Chhaya & Gupte, 2013)。

催化裂化研究

对类似于1-(4-戊基苯基)丙酮的化合物(如1-戊烯)在ZSM-5上的催化裂化进行研究,以优化丙烯的生产。这项研究对石化工业有重要影响 (Lin et al., 2014)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1-(4-pentylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKXWKNBTSSVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476544 |

Source

|

| Record name | 1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17713-58-5 |

Source

|

| Record name | 1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)